An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-piperidin-1-yl-ethanone
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-piperidin-1-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of 2-Chloro-1-piperidin-1-yl-ethanone (also known as 1-(Chloroacetyl)piperidine), a key chemical intermediate in organic synthesis.
Core Physicochemical Properties
2-Chloro-1-piperidin-1-yl-ethanone is a clear, pale yellow liquid at room temperature.[1] It is characterized by the following identifiers:
| Identifier | Value |
| CAS Number | 1440-60-4[2] |
| Molecular Formula | C₇H₁₂ClNO[2] |
| Molecular Weight | 161.63 g/mol [2] |
| IUPAC Name | 2-chloro-1-(piperidin-1-yl)ethanone[2] |
| Synonyms | 1-(Chloroacetyl)piperidine, N-Chloroacetylpiperidine[2] |
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Physical State | Clear pale yellow liquid | [1] |
| Boiling Point | 85 °C at 0.08 mmHg | [3] |
| Predicted Boiling Point | 270.3 °C at 760 mmHg | |
| Predicted LogP | 1.2 | [2] |
Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone
A general and high-yielding method for the synthesis of 2-Chloro-1-piperidin-1-yl-ethanone involves the acylation of piperidine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol
Materials:
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Piperidine
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Chloroacetyl chloride
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Triethylamine
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
Procedure:
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A solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooled to 0 °C in an ice bath.
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Chloroacetyl chloride (1.0 equivalent) is added dropwise to the cooled solution, ensuring the temperature is maintained at 0 °C.
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After the addition is complete, the reaction mixture is stirred at 0 °C for 6 hours.
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The reaction is then allowed to warm to room temperature and stirred for an additional 6 hours.
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Upon completion, the reaction mixture is diluted with dichloromethane.
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The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
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The organic phase is dried over anhydrous magnesium sulfate and filtered.
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The solvent is removed under reduced pressure to yield 2-chloro-1-(piperidin-1-yl)ethanone as a light yellow liquid. This method has been reported to yield the product in up to 99% purity.[3]
Spectral Data Analysis
Detailed experimental spectral data with full interpretation for 2-Chloro-1-piperidin-1-yl-ethanone are not widely available in the public domain. The following sections provide an overview of the expected spectral features based on the compound's structure and data from related compounds.
1H NMR Spectroscopy
The proton NMR spectrum of 2-Chloro-1-piperidin-1-yl-ethanone is expected to show distinct signals for the protons of the piperidine ring and the chloroacetyl group.
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Piperidine Protons: The ten protons on the piperidine ring would likely appear as a complex multiplet in the upfield region, typically between 1.5 and 3.6 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would be expected to be deshielded and appear further downfield compared to the protons on carbons 3, 4, and 5. Due to the amide bond, the two protons on C2 and the two on C6 may not be equivalent, leading to more complex splitting patterns.
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Chloroacetyl Protons: The two protons of the -CH₂Cl group are expected to appear as a sharp singlet further downfield, likely in the range of 4.0-4.5 ppm, due to the deshielding effects of the adjacent carbonyl group and the chlorine atom.
13C NMR Spectroscopy
The carbon NMR spectrum should display five distinct signals corresponding to the different carbon environments in the molecule.
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Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.
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Piperidine Carbons: The carbons of the piperidine ring would appear in the upfield region. The carbons adjacent to the nitrogen (C2 and C6) would be expected around 40-50 ppm, while the other carbons (C3, C4, and C5) would be found further upfield, likely between 20-30 ppm.
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Chloroacetyl Carbon: The carbon of the -CH₂Cl group would be expected to appear in the range of 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-1-piperidin-1-yl-ethanone will be dominated by a strong absorption band corresponding to the carbonyl group.
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.
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C-N Stretch: A moderate absorption band for the C-N stretch is expected around 1100-1300 cm⁻¹.
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C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.
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C-Cl Stretch: A weak to moderate absorption for the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 2-Chloro-1-piperidin-1-yl-ethanone would likely result in fragmentation patterns characteristic of N-acyl piperidines.
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Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z 161 and 163 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
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Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group. This could lead to the formation of the piperidinyl-carbonyl cation (m/z 112) or the chloroacetyl cation (m/z 77/79).
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Fragmentation of the Piperidine Ring: The piperidine ring can undergo fragmentation, leading to the loss of ethylene (28 Da) or other small neutral molecules, resulting in a series of smaller fragment ions. A prominent peak at m/z 126 has been reported in the GC-MS data on PubChem, which could correspond to the loss of a chlorine radical followed by rearrangement.[4]
Safety and Handling
2-Chloro-1-piperidin-1-yl-ethanone is harmful if swallowed.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
